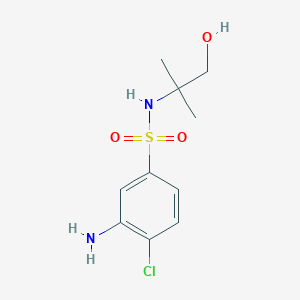
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amin
Übersicht
Beschreibung
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine is a chemical compound with a molecular formula of C₉H₁₅N₃S. It is known for its unique structure, which includes a thiazole ring attached to a piperidine ring via a methylene bridge. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine typically involves the reaction of 1-(1,3-thiazol-4-ylmethyl)piperidin-4-one with appropriate amine sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Substituted piperidine derivatives
Wirkmechanismus
The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one: Similar structure but with a ketone group instead of an amine group.
1-(1,3-Thiazol-4-ylmethyl)piperidine: Lacks the amine group, affecting its reactivity and biological properties.
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-ol: Contains a hydroxyl group, leading to different chemical and biological behavior.
The uniqueness of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-amine lies in its specific functional groups, which confer distinct reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-8-1-3-12(4-2-8)5-9-6-13-7-11-9/h6-8H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPHJNCLOOIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1371044.png)


![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)


![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
